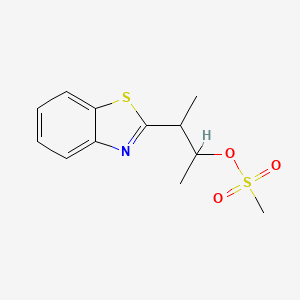

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate

Descripción general

Descripción

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. It is characterized by its unique molecular structure, which includes a benzothiazole ring fused to a butan-2-yl methanesulfonate group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate typically involves the reaction of 1,3-benzothiazole with butan-2-yl methanesulfonate under specific conditions. One common method includes the use of hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride as mediators in the presence of dimethylformamide as a solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, commonly using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of organic synthesis, 3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate serves as a versatile reagent. It is utilized in the synthesis of more complex molecules and as a building block for various derivatives. Its unique structure allows for specific reactions that can lead to the formation of valuable compounds.

Biology

The compound has been investigated for its antimicrobial and antifungal properties. Studies indicate that benzothiazole derivatives exhibit significant antibacterial activity against various pathogens. For example:

- A study demonstrated that benzothiazole derivatives showed activity comparable to standard antibiotics like ciprofloxacin against Bacillus subtilis with minimum inhibitory concentrations (MIC) ranging from 1.9 µg/ml to 3.1 µg/ml .

Medicine

Research into the medicinal applications of this compound highlights its potential as an anticancer agent . The mechanism of action involves the inhibition of specific enzymes related to cancer cell proliferation. For instance:

- Compounds derived from benzothiazole have shown promising results in inhibiting cancer cell lines in vitro, suggesting potential therapeutic applications in oncology .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for developing high-performance materials used in various sectors including pharmaceuticals and agrochemicals.

Case Study 1: Antibacterial Activity

A study conducted by Gondru et al. (2018) synthesized several benzothiazole derivatives, including this compound, assessing their antibacterial properties against Pseudomonas aeruginosa and Staphylococcus aureus. The results indicated that certain modifications enhanced antibacterial efficacy significantly, demonstrating the compound’s potential as a lead structure for drug development .

Case Study 2: Anticancer Properties

Research published by Vicini et al. (2009) explored the anticancer effects of benzothiazole derivatives on various cancer cell lines. The study revealed that compounds similar to this compound exhibited significant cytotoxic effects on tumor cells while sparing normal cells, indicating a promising therapeutic index for future drug development .

Mecanismo De Acción

The mechanism of action of 3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1,3-Benzothiazol-2-yl)ethanol

- 1,3-Benzothiazol-2-yl acetic acid

- 1,3-Benzothiazol-2-yl methyl ketone

Uniqueness

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate is unique due to its specific structural features and the presence of the methanesulfonate group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific research and industrial applications.

Actividad Biológica

Overview

3-(1,3-Benzothiazol-2-yl)butan-2-yl methanesulfonate is a compound that has gained attention in various fields of scientific research due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₁₂H₁₅NO₃S₂

- Molecular Weight : 285.38 g/mol

- CAS Number : 1384430-42-5

The compound is characterized by a benzothiazole ring structure linked to a butan-2-yl methanesulfonate moiety, which contributes to its unique chemical reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-benzothiazole with butan-2-yl methanesulfonate. Common methods include:

- Reagents : Hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride.

- Solvent : Dimethylformamide (DMF).

Industrial production may involve optimized reaction conditions for high yield and purity, followed by purification processes such as recrystallization and chromatography .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing promise as an antifungal agent. For instance, studies have demonstrated its effectiveness against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentration (MIC) values indicating potent antifungal activity .

Anticancer Potential

The compound has also been explored for its anticancer properties. In vitro studies suggest that it may inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma), A549 (lung carcinoma), and H1299 (non-small cell lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at specific concentrations .

The biological effects of this compound are attributed to its interaction with cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.

- Cellular Disruption : It can disrupt cellular processes leading to apoptosis in cancer cells.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar benzothiazole derivatives:

| Compound Name | Biological Activity | MIC (μg/mL) |

|---|---|---|

| This compound | Antifungal, Anticancer | Varies |

| 1,3-Benzothiazole | Antimicrobial | Varies |

| 2-(1,3-Benzothiazol-2-yl)ethanol | Antidiabetic | Varies |

This table illustrates that while many benzothiazole derivatives exhibit biological activities, the specific structure of this compound may confer enhanced reactivity or selectivity .

Case Studies

- Antifungal Efficacy : A study demonstrated that the compound showed significant antifungal activity against clinical strains of Candida species. The results indicated that modifications to the benzothiazole structure could enhance antifungal potency .

- Anticancer Activity : In a recent investigation involving multiple cancer cell lines, the compound was shown to significantly reduce cell viability through mechanisms involving apoptosis and inhibition of proliferation pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(1,3-benzothiazol-2-yl)butan-2-yl methanesulfonate, and how can purity be maximized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification. For example, reacting 3-(1,3-benzothiazol-2-yl)butan-2-ol with methanesulfonyl chloride in anhydrous dichloromethane, using a tertiary amine (e.g., triethylamine) as a base to scavenge HCl. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol can achieve >95% purity. Monitoring by TLC and HPLC (C18 column, UV detection at 254 nm) ensures reaction completion and purity .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, DEPT for stereochemical confirmation), FTIR (to confirm sulfonate ester C-O-S vibrations at ~1170 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability. Store the compound at -20°C in anhydrous conditions to prevent hydrolysis, as sulfonate esters are moisture-sensitive .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Methodological Answer : Employ LC-MS with electrospray ionization (ESI) to identify low-abundance byproducts (e.g., unreacted alcohol or sulfonic acid derivatives). Gas chromatography (GC) with flame ionization detection (FID) quantifies volatile impurities. For non-volatile residues, use Karl Fischer titration for water content and ICP-MS for heavy metal traces .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, and what techniques validate chiral purity?

- Methodological Answer : If the butan-2-yl group introduces chirality, use chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs). Confirm enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry. Single-crystal X-ray diffraction (as in for benzothiazole derivatives) provides definitive stereochemical assignment .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model transition states and activation energies for sulfonate ester reactivity. Solvent effects (e.g., DMSO vs. THF) can be simulated using the Polarizable Continuum Model (PCM). Compare computed NMR shifts with experimental data to validate accuracy .

Q. How should researchers resolve contradictions in reported solubility or stability data across studies?

- Methodological Answer : Reproduce experiments under standardized conditions (e.g., pH 7.0 buffer, 25°C). Use dynamic light scattering (DLS) to detect aggregation in solubility studies. For stability, conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS. Cross-reference with X-ray crystallography to identify polymorphic forms that may alter stability .

Q. What strategies optimize this compound’s utility as a synthetic intermediate in heterocyclic chemistry?

- Methodological Answer : Explore its reactivity in Suzuki-Miyaura couplings (benzothiazole as directing group) or as a leaving group in SN2 reactions. Kinetic studies (via ¹H NMR quenching experiments) can determine rate constants for displacement by nucleophiles (e.g., azides, amines). Modify reaction solvents (e.g., DMF for polar aprotic conditions) to enhance yields .

Q. Data Analysis & Experimental Design

Q. How to design experiments investigating the compound’s hydrolysis kinetics under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 2–12) and monitor hydrolysis via UV-Vis spectroscopy (tracking absorbance loss at λ_max ~270 nm for benzothiazole). Use pseudo-first-order kinetics models. Arrhenius plots (at 20–50°C) derive activation energy. LC-MS identifies hydrolysis products (e.g., methanesulfonic acid and the parent alcohol) .

Q. What statistical approaches are recommended for validating reproducibility in synthetic yield?

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)butan-2-yl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3S2/c1-8(9(2)16-18(3,14)15)12-13-10-6-4-5-7-11(10)17-12/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBGWECOKCYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)C(C)OS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.